PUFA-3 Mixture (qualitative)
CAS No.:
Cat. No.: VC0212306
Molecular Formula:
Molecular Weight: mixture
* For research use only. Not for human or veterinary use.
Specification
| Molecular Weight | mixture |
|---|---|
| Appearance | Unit:100 mgSolvent:nonePurity:mixturePhysical liquid |
Introduction
PUFA-3 Mixture (qualitative) is a specialized analytical standard derived primarily from menhaden oil, designed for the identification and characterization of polyunsaturated fatty acids (PUFAs), particularly those in the omega-3 (n-3) family. This mixture serves as a reference standard in chromatographic analyses, enabling researchers to accurately identify fatty acid methyl esters (FAMEs) from complex biological samples . The standard appears in analytical chemistry catalogs, with equivalent products found across multiple scientific supply companies, indicating its widespread use and standardization in the field .
The development of such standardized mixtures has been crucial for the advancement of lipid research, particularly as interest in n-3 PUFAs has grown substantially due to their demonstrated health benefits and nutritional importance. These fatty acids, which include eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are recognized for their roles in cardiovascular health, inflammation regulation, and neurological development. The PUFA-3 Mixture provides researchers with a reliable reference point for identifying these compounds in various experimental contexts.
Historical Context and Development
Composition and Characteristics of PUFA-3 Mixture
The PUFA-3 Mixture is primarily composed of polyunsaturated fatty acid methyl esters derived from menhaden oil, a marine source rich in n-3 PUFAs. While the precise quantitative composition may vary between commercial preparations, the qualitative profile consistently includes key n-3 PUFAs found in fish oil, particularly EPA and DHA . These compounds are represented as their methyl ester derivatives, which enhances their stability and suitability for gas chromatographic analysis.
The primary application of PUFA-3 Mixture is in gas chromatography (GC) analysis, where it serves as a reference standard for the identification of fatty acid methyl esters in biological samples, food products, and nutritional supplements. The chromatographic profile obtained from this mixture provides characteristic retention times that can be used to identify corresponding compounds in test samples.
Gas Chromatography Analysis Protocols
A typical GC analysis protocol utilizing PUFA-3 Mixture involves specialized columns designed specifically for fatty acid separation. The Omegawax capillary column (15 m × 0.10 mm I.D., 0.10 μm film thickness) is particularly suited for this application, providing efficient separation of complex PUFA mixtures . The analysis is typically conducted under specific conditions optimized for PUFA separation and detection:
Table 1: Typical Gas Chromatography Conditions for PUFA-3 Mixture Analysis
| Parameter | Specification |
|---|---|
| Column | Omegawax 100, 15 m × 0.10 mm I.D., 0.10 μm |
| Oven Temperature | 140°C, 40°C/min to 280°C (2 min) |
| Injector Temperature | 250°C |
| Detector | FID, 280°C |
| Carrier Gas | Hydrogen, 50 cm/sec constant |
| Injection | 0.2 μL, 200:1 split |
| Liner | 4 mm I.D., split, cup design |
| Sample Preparation | Diluted to 50 mg/mL in methylene chloride |
Research Applications in n-3 PUFA Studies
The PUFA-3 Mixture has significant applications in various research domains focused on n-3 polyunsaturated fatty acids, including nutritional studies, food science, and biomedical research. These applications leverage the standard's ability to provide reliable identification of key n-3 PUFAs in experimental samples.
Dietary Intervention Studies
In nutritional research, PUFA-3 Mixture serves as an important analytical tool for studies investigating the effects of dietary n-3 PUFAs on health outcomes. For instance, research examining the impact of oxidized versus unoxidized n-3 PUFA diets on oxidative stress and inflammation in animal models relies on accurate fatty acid analysis to characterize both the dietary interventions and the resulting changes in tissue fatty acid composition .
These studies have revealed that consumption of oxidized n-3 PUFAs can increase plasma levels of oxidation end-products such as 4-HHE, which may contribute to metabolic oxidative stress and inflammation . The ability to precisely identify and quantify specific fatty acids and their oxidation products is crucial for understanding these metabolic pathways and their health implications.
Food Fortification and Enrichment Research
Another important application area is in food fortification research, where efforts focus on enriching common food products with beneficial n-3 PUFAs. Studies examining the enrichment of eggs with n-3 PUFAs through modification of poultry feed formulations represent one such example . In these studies, analytical standards like PUFA-3 Mixture enable researchers to accurately assess the fatty acid profile of the enriched products.
Research has demonstrated that incorporating sources rich in n-3 PUFAs, such as fish oil and microalgae (Schizochytrium limacinum), into laying hens' diets can significantly increase the content of α-linolenic acid (ALA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA) in egg yolks . The resulting eggs showed substantially higher total n-3 PUFA content and improved n-6/n-3 PUFA ratios compared to control eggs.
Table 2: Effect of n-3 PUFA Enrichment on Egg Fatty Acid Composition
| Parameter | Control Eggs | n-3 PUFA Enriched Eggs |
|---|---|---|
| ALA Content | Lower | Significantly higher |
| DHA Content | Lower | Significantly higher |
| Total n-3 PUFA | Lower | Significantly higher |
| n-6/n-3 PUFA Ratio | Higher | Significantly lower |
These findings highlight the practical application of n-3 PUFA analysis in developing functional foods with enhanced nutritional profiles.
Production and Purification Methodologies
The development of highly pure n-3 PUFA preparations, which may serve as source materials for analytical standards like PUFA-3 Mixture, involves sophisticated enzymatic and separation techniques. Recent advances in this field have focused on improving both the purity and stability of n-3 PUFA products.
Enzymatic Synthesis and Purification
One innovative approach for preparing highly pure n-3 PUFA-enriched triacylglycerols (TAGs) involves a multi-step process combining enzymatic reactions with molecular distillation . This method first utilizes enzyme-catalyzed esterification of n-3 PUFA-enriched fatty acids with glycerol, followed by selective hydrolysis of partial glycerides using specialized lipases.
Under optimized conditions, including appropriate pH, water content, enzyme loading, and reaction temperature, this approach can achieve TAG purities exceeding 99.8% . The high-purity TAGs can then be further processed through molecular distillation at relatively low temperatures (around 150°C) to minimize thermal degradation, resulting in final products with n-3 PUFA contents approaching 90% .
Table 3: Optimized Conditions for Enzymatic Purification of n-3 PUFAs
| Parameter | Optimal Condition |
|---|---|
| Buffer Solution pH | 6.0 |
| Water Content | 100% (w/w, relative to oil mass) |
| Enzyme Loading | 120 U/g (relative to oil mass) |
| Reaction Temperature | 30°C |
| Final TAG Purity | 99.85% |
| n-3 PUFA Content in Final Product | 88.73% |
This approach represents a significant improvement over conventional methods, offering higher purities and reduced processing times . The resulting highly purified n-3 PUFA materials can serve as excellent starting points for the preparation of analytical standards with defined and consistent compositions.
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